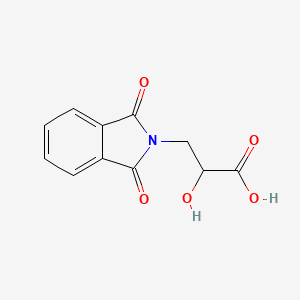
3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-(1,3-DIOXOISOINDOL-2-YL)-2-HYDROXYPROPANOIC ACID is a chiral molecule featuring a phthalimide group attached to a hydroxypropanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-(1,3-DIOXOISOINDOL-2-YL)-2-HYDROXYPROPANOIC ACID typically involves the condensation of phthalic anhydride with an appropriate amino acid derivative. One common method includes the following steps:
Formation of Phthalimide Intermediate: React phthalic anhydride with an amino acid such as L-serine under reflux conditions in the presence of a dehydrating agent like acetic anhydride.
Hydrolysis: The intermediate is then hydrolyzed under acidic or basic conditions to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the phthalimide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions, forming esters or ethers in the presence of appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alcohols or alkyl halides in the presence of acid or base catalysts.
Major Products:
Oxidation: Formation of a keto acid derivative.
Reduction: Formation of an amino acid derivative.
Substitution: Formation of esters or ethers depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a chiral auxiliary in asymmetric synthesis.
Biology and Medicine:
- Potential use in the development of pharmaceuticals due to its structural similarity to biologically active molecules.
- Investigated for its role in enzyme inhibition and receptor binding studies.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Potential applications in the development of new polymers and resins.
Mecanismo De Acción
The mechanism of action of (2S)-3-(1,3-DIOXOISOINDOL-2-YL)-2-HYDROXYPROPANOIC ACID in biological systems involves its interaction with specific enzymes or receptors. The phthalimide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The hydroxypropanoic acid moiety may also participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
(2S)-2-Hydroxy-3-(1,3-dioxoisoindol-2-yl)propanoic acid: Similar structure but different stereochemistry.
N-Phthaloyl-L-serine: A precursor in the synthesis of the target compound.
Phthaloylglycine: Another phthalimide derivative with different biological activity.
Uniqueness: (2S)-3-(1,3-DIOXOISOINDOL-2-YL)-2-HYDROXYPROPANOIC ACID is unique due to its specific stereochemistry and the presence of both a hydroxy and a phthalimide group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C11H9NO5 |
|---|---|
Peso molecular |
235.19 g/mol |
Nombre IUPAC |
3-(1,3-dioxoisoindol-2-yl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C11H9NO5/c13-8(11(16)17)5-12-9(14)6-3-1-2-4-7(6)10(12)15/h1-4,8,13H,5H2,(H,16,17) |
Clave InChI |
FTYIPEUXWXPNBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[9-Tri(propan-2-yl)silyloxy-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-4-yl]ethanone](/img/structure/B15360395.png)


![4-[5-(6,7-Dimethoxycinnolin-4-yl)pyridin-2-yl]morpholine](/img/structure/B15360426.png)

![2-Chloro-3-(4-chlorophenyl)pyrido[3,2-d]pyrimidin-4-one](/img/structure/B15360433.png)

![tert-butyl N-{imidazo[1,5-a]pyridin-7-yl}carbamate](/img/structure/B15360453.png)
![(2R,6R)-2,6-dimethylmorpholine;[(1R,4S)-7,7-dimethyl-2-oxo-norbornan-1-yl]methanesulfonic acid](/img/structure/B15360465.png)



